![molecular formula C8H7BrN2O2S B1444433 Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate CAS No. 901122-44-9](/img/structure/B1444433.png)
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
Descripción general
Descripción
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate is a heterocyclic compound with the molecular formula C8H7BrN2O2S and a molecular weight of 275.12 g/mol . This compound is characterized by the presence of an imidazo[5,1-b]thiazole core, which is a fused bicyclic system containing both imidazole and thiazole rings. The ethyl ester group at the 7-position and the bromine atom at the 2-position further define its structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate typically involves the reaction of ethyl isocyanoacetate with sodium hydride in N,N-dimethylformamide under an argon atmosphere . The reaction is carried out under ice cooling to control the exothermic nature of the reaction. The resulting intermediate is then treated with appropriate reagents to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole and imidazole rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted imidazo[5,1-b]thiazole derivatives .
Aplicaciones Científicas De Investigación
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can alter biochemical pathways and cellular processes, leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-bromoimidazo[2,1-b]thiazole-5-carboxylate
- Ethyl 2-bromoimidazo[4,3-b][1,3,4]thiadiazole-7-carboxylate
These compounds share the imidazo[5,1-b]thiazole core but differ in the position of the bromine atom and the nature of the substituents. The unique structural features of this compound contribute to its distinct chemical reactivity and biological activity .
Propiedades
IUPAC Name |
ethyl 2-bromoimidazo[5,1-b][1,3]thiazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c1-2-13-8(12)6-7-11(4-10-6)3-5(9)14-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUMAAIQJXASCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N(C=C(S2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
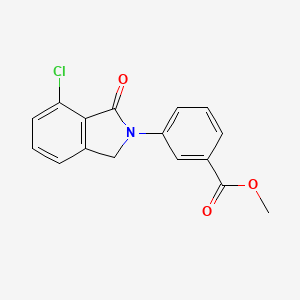
![6-Bromopyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1444352.png)
![tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate](/img/structure/B1444354.png)
![tert-butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B1444355.png)
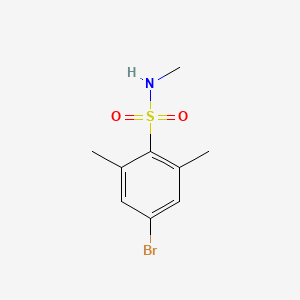
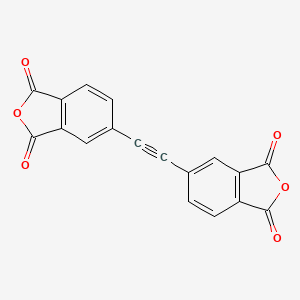


![1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine](/img/structure/B1444362.png)


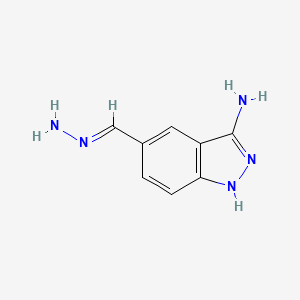
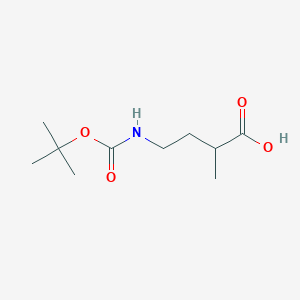
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol](/img/structure/B1444372.png)
